molecular formula C19H20N2O6S B3640032 (4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B3640032
M. Wt: 404.4 g/mol
InChI Key: OZYJTPWUYCSZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound that features a nitrophenyl group, a methylpiperidinyl group, and a sulfonylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route involves the following steps:

    Preparation of 4-nitrophenol: This can be synthesized by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.

    Preparation of 4-methylpiperidine: This can be synthesized by the reduction of 4-methylpyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Preparation of sulfonylbenzoic acid: This can be synthesized by sulfonation of benzoic acid using fuming sulfuric acid.

These components are then combined through a series of reactions, typically involving esterification and sulfonation, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitrophenyl group can be reduced to form aminophenyl derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon, or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted sulfonylbenzoate derivatives.

Scientific Research Applications

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate is unique due to its combination of a nitrophenyl group, a methylpiperidinyl group, and a sulfonylbenzoate moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-14-9-11-20(12-10-14)28(25,26)18-4-2-3-15(13-18)19(22)27-17-7-5-16(6-8-17)21(23)24/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJTPWUYCSZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 4
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 5
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
(4-nitrophenyl) 3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.